![molecular formula C23H20N4O B148182 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate CAS No. 139781-09-2](/img/structure/B148182.png)
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate, also known as BC5PY, is a complex organic molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate is not fully understood. However, studies have shown that it acts as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This can lead to DNA damage and inhibition of DNA replication, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects
Studies have shown that 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has low toxicity and is well-tolerated in vivo. However, its biochemical and physiological effects are still being investigated. It has been shown to have some antioxidant activity and may also have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate is its versatility as a ligand in various applications. It has also been shown to be stable under a wide range of conditions. However, its synthesis can be challenging, and it may not be readily available for some researchers. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Additionally, its potential as an antioxidant and anti-inflammatory agent should be further investigated. In materials science, there is potential for the development of new MOFs with unique properties using 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate as a ligand. Overall, the versatility and potential of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate make it an exciting area of research for the scientific community.
Synthesemethoden
The synthesis of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate involves the reaction between 4-pyridinylmethylamine and 1,3-bis(chloromethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with sodium methoxide to yield 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate as a monohydrate. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has been studied extensively for its potential applications in various fields such as materials science, catalysis, and medicinal chemistry. In materials science, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has been shown to be an effective ligand for palladium-catalyzed coupling reactions. In medicinal chemistry, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has been investigated for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
139781-09-2 |
---|---|
Produktname |
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate |
Molekularformel |
C23H20N4O |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate |
InChI |
InChI=1S/C23H18N4.H2O/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18;/h1-14H,15-16H2;1H2 |
InChI-Schlüssel |
NFNHFSQIMHVLMF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
Kanonische SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
Synonyme |
5,5-BIS(4-PYRIDYLMETHYL)-5H-CYCLOPENTA[2,1-B:3,4-B'']DIPYRIDINE HYDRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.